4,6-Bis(2-thienyl)pyrimidine
Description
4,6-Bis(2-thienyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with thienyl groups at the 4- and 6-positions. Its unique structure enables strong π-conjugation and coordination capabilities, making it valuable in materials science and biomedicine. Key applications include:
- Luminescent Materials: Binuclear cyclometallated complexes of this compound exhibit red-region emission (λmax = 610 nm, Φ = 0.85 in dichloromethane) .
- Bio-imaging and Therapeutics: Pt(II) complexes derived from this compound demonstrate long-lived luminescence, water solubility via ethylene glycol chains, and cytotoxicity against cancer cells .
Properties
Molecular Formula |
C12H8N2S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
4,6-dithiophen-2-ylpyrimidine |
InChI |
InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-10(14-8-13-9)12-4-2-6-16-12/h1-8H |
InChI Key |
PYAGONOHANWCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
4,6-Bis(aryl)pyrimidine Derivatives
4,6-Bis(4-fluorophenyl)pyrimidine
- Structural Features : Fluorophenyl substituents introduce steric bulk and polar C–F bonds. The pyrimidine and adjacent benzene rings form dihedral angles of 9.23° and 2.16°, while π–π interactions (centroid distances: 3.74–3.76 Å) stabilize crystal packing .
- Applications : Primarily explored in antimicrobial and antiviral research due to pyrimidine's biological relevance .
Comparison with 4,6-Bis(2-thienyl)pyrimidine :
- Electronic Properties : Thienyl groups enhance π-conjugation compared to fluorophenyl, leading to red-shifted emission in metal complexes.
- Solubility : Fluorophenyl derivatives may exhibit lower biocompatibility without hydrophilic modifications (e.g., ethylene glycol chains in Pt(II) complexes of this compound) .
Pyridyl-Substituted Analogues
4,6-Bis(2-pyridyl)pyrimidine
Comparison :
- Luminescence : Pyridyl derivatives lack the sulfur-mediated charge-transfer transitions seen in thienyl-based complexes, resulting in weaker or blue-shifted emission.
- Metal Binding : Pyridyl groups favor coordination to transition metals (e.g., Fe, Cu), whereas thienyl groups prefer Pt(II) or Ir(III) .
Sulfanyl- and Styryl-Substituted Pyrimidines
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine
- Structure : Styryl and sulfanyl groups extend conjugation and enable two-photon absorption (TPA).
- Applications: Nonlinear optics (NLO) with TPA cross-sections relevant for photodynamic therapy and 3D imaging .
Comparison :
- Optical Properties : Sulfanyl-styryl substitution enhances TPA efficiency, whereas thienyl-based complexes prioritize luminescence quantum yield (Φ = 0.85 vs. unspecified TPA in thienyl derivatives) .
- Crystal Packing : Both compounds exhibit π–π stacking, but thienyl derivatives form binuclear complexes with distinct intermolecular interactions .
Trifluoromethyl and Methylthio Derivatives
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone
Data Tables
Table 1: Key Optical Properties of Selected Pyrimidine Derivatives
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